3-(5,5-Dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- is a complex organic compound that features a phenol group attached to a pyrrole ring. This compound is part of a broader class of heterocyclic aromatic organic compounds, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, materials science, and industrial chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a substituted phenylhydrazine with a diketone can yield the desired pyrrole derivative . The reaction conditions often require the use of catalysts, such as bismuth nitrate pentahydrate, and solvents like dimethylformamide (DMF) to facilitate the cyclization process .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of green chemistry principles, such as employing deep eutectic solvents (DES) like choline chloride-zinc chloride, can enhance the efficiency and sustainability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃), alkylating agents (R-X)
Major Products
The major products formed from these reactions include quinones, alcohols, and various substituted phenol derivatives .
Scientific Research Applications
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- can be compared with other similar compounds, such as:
Phenol, 2,5-dimethyl-: Known for its use in the synthesis of polymers and resins.
Phenol, 3,4-dimethyl-: Utilized in the production of antioxidants and stabilizers.
Phenol, 4-(3,4-dihydro-2,2,4-trimethyl-2H-1-benzopyran-4-yl)-: Employed in the development of pharmaceuticals and agrochemicals.
The uniqueness of Phenol,3-(3,4-dihydro-2,2-dimethyl-1-oxido-3-phenyl-2h-pyrrol-5-yl)- lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
54254-57-8 |
---|---|
Molecular Formula |
C18H19NO2 |
Molecular Weight |
281.3 g/mol |
IUPAC Name |
3-(5,5-dimethyl-1-oxido-4-phenyl-3,4-dihydropyrrol-1-ium-2-yl)phenol |
InChI |
InChI=1S/C18H19NO2/c1-18(2)16(13-7-4-3-5-8-13)12-17(19(18)21)14-9-6-10-15(20)11-14/h3-11,16,20H,12H2,1-2H3 |
InChI Key |
WESZGKJUMUJYLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C(CC(=[N+]1[O-])C2=CC(=CC=C2)O)C3=CC=CC=C3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.